Cas no 1806802-62-9 (4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine)

4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The bromomethyl group offers a reactive site for further functionalization, while the difluoromethyl moiety enhances metabolic stability and bioavailability in target molecules. The dimethoxy substituents contribute to electronic modulation, facilitating selective transformations. This compound is particularly valuable in the development of fluorinated heterocycles, where its structural features enable precise modifications for drug discovery and material science applications. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex molecular architectures.
4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine structure
1806802-62-9 structure
Product Name:4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine
CAS No:1806802-62-9
MF:C9H10BrF2NO2
MW:282.082008838654
CID:4811405
Update Time:2025-05-26

4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine
    • Inchi: 1S/C9H10BrF2NO2/c1-14-7-5(3-10)6(8(11)12)4-13-9(7)15-2/h4,8H,3H2,1-2H3
    • InChI Key: GEMJAJSEENJNKB-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C(=NC=C1C(F)F)OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 197
  • XLogP3: 2.3
  • Topological Polar Surface Area: 31.4

4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029072144-250mg
4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine
1806802-62-9 97%
250mg
$480.00 2022-03-31
Alichem
A029072144-500mg
4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine
1806802-62-9 97%
500mg
$863.90 2022-03-31
Alichem
A029072144-1g
4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine
1806802-62-9 97%
1g
$1,460.20 2022-03-31

Additional information on 4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine

Introduction to 4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine (CAS No. 1806802-62-9)

4-(Bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine (CAS No. 1806802-62-9) is a highly versatile and significant compound in the field of pharmaceutical chemistry and drug development. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the synthesis of bioactive molecules and the exploration of novel therapeutic agents.

The molecular structure of this compound consists of a pyridine core substituted with a bromomethyl group at the 4-position and a difluoromethyl group at the 5-position, along with methoxy groups at the 2- and 3-positions. This specific arrangement imparts distinct chemical properties that make it a valuable intermediate in organic synthesis. The presence of the bromomethyl group provides a reactive site for further functionalization, while the difluoromethyl group enhances metabolic stability and lipophilicity, which are crucial factors in drug design.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various biological pathways. The pyridine scaffold is particularly prominent in this regard, as it serves as a privileged structure in medicinal chemistry. Researchers have leveraged the versatility of pyridine derivatives to develop compounds with significant pharmacological activity. Among these derivatives, 4-(bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine stands out due to its ability to serve as a precursor for a wide range of bioactive molecules.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By modifying the pyridine core with functional groups such as bromomethyl and difluoromethyl, researchers can generate compounds that selectively inhibit specific kinases. This approach has led to the discovery of several promising drug candidates that are currently undergoing preclinical and clinical evaluation.

The bromomethyl group in 4-(bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine is particularly noteworthy for its reactivity. This group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional moieties. Such reactions are fundamental in constructing complex molecular architectures, which are often required for achieving high affinity and selectivity in drug design. The ability to easily modify this compound makes it an invaluable tool for medicinal chemists.

The difluoromethyl group is another key feature that contributes to the compound's significance. This substituent has been extensively studied for its ability to improve pharmacokinetic properties such as solubility, metabolic stability, and binding affinity. In particular, the electron-withdrawing nature of difluoromethyl groups can enhance the potency of small molecule inhibitors by stabilizing charged intermediates and improving interactions with biological targets.

Recent advancements in computational chemistry have further enhanced the utility of compounds like 4-(bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine. High-throughput virtual screening (HTVS) and molecular docking studies have enabled researchers to rapidly identify potential drug candidates with high precision. These computational methods allow for the screening of large libraries of compounds, including derivatives of this pyridine scaffold, thereby accelerating the drug discovery process.

In addition to its applications in kinase inhibition, this compound has shown promise in other therapeutic areas. For instance, researchers have explored its potential as a precursor for antiviral and anti-inflammatory agents. The unique structural features of 4-(bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine make it well-suited for designing molecules that interact with viral proteases or inflammatory cytokines.

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions to introduce the bromomethyl group and protection-deprotection strategies to handle the methoxy groups effectively. Advances in synthetic methodologies have made it possible to produce this compound on scales suitable for both research and industrial applications.

The growing body of literature on pyridine derivatives underscores their importance in modern drug discovery. Studies have demonstrated that modifications to the pyridine core can significantly alter pharmacological properties, making them highly adaptable for developing novel therapeutics. The case of 4-(bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine exemplifies how structural innovation can lead to compounds with remarkable potential.

In conclusion, 4-(bromomethyl)-5-(difluoromethyl)-2,3-dimethoxypyridine (CAS No. 1806802-62-9) is a multifaceted compound with significant applications in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic avenues, compounds like this will undoubtedly play a crucial role in shaping the future of drug development.

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